molecular formula C15H17ClN2O B1421430 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride CAS No. 1221722-50-4

3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride

Cat. No.: B1421430
CAS No.: 1221722-50-4
M. Wt: 276.76 g/mol
InChI Key: DILBPWVXPVYGBQ-UHFFFAOYSA-N
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Description

3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C15H17ClN2O. It is known for its unique structure, which includes a benzene ring substituted with a methylphenoxymethyl group and a carboximidamide group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2-methylphenol with benzyl chloride to form 2-methylphenoxymethylbenzene. This intermediate is then reacted with cyanamide under acidic conditions to yield the carboximidamide derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of specific catalysts, temperature control, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the methyl group, converting it to a carboxylic acid.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carboximidamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the methylphenoxymethyl group. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-(2-carboxyphenoxymethyl)benzene-1-carboximidamide, while reduction may produce 3-(2-methylphenoxymethyl)benzene-1-amine .

Scientific Research Applications

3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

3-(2-Methylphenoxymethyl)benzene-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

    3-(2-Methoxyphenoxymethyl)benzene-1-carboximidamide hydrochloride: This compound has a methoxy group instead of a methyl group, which can affect its reactivity and biological activity.

    3-(2-Chlorophenoxymethyl)benzene-1-carboximidamide hydrochloride:

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties .

Properties

IUPAC Name

3-[(2-methylphenoxy)methyl]benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c1-11-5-2-3-8-14(11)18-10-12-6-4-7-13(9-12)15(16)17;/h2-9H,10H2,1H3,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILBPWVXPVYGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC(=CC=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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